2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

Quality Control Analytical Chemistry Chemical Biology

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide (CAS 337502-14-4) is a synthetic small molecule belonging to the quinoline-4-carboxamide class. Characterized by a 2-(2,4-dichlorophenyl) substitution on the quinoline core and a 4-methoxyphenyl group on the carboxamide nitrogen, it has a molecular formula of C23H16Cl2N2O2 and a formula weight of 423.29 g/mol.

Molecular Formula C23H16Cl2N2O2
Molecular Weight 423.3 g/mol
Cat. No. B12984404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC23H16Cl2N2O2
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C23H16Cl2N2O2/c1-29-16-9-7-15(8-10-16)26-23(28)19-13-22(18-11-6-14(24)12-20(18)25)27-21-5-3-2-4-17(19)21/h2-13H,1H3,(H,26,28)
InChIKeyAHKPKIDPYCEFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide: A Structurally Distinct Quinoline-4-Carboxamide


2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide (CAS 337502-14-4) is a synthetic small molecule belonging to the quinoline-4-carboxamide class. Characterized by a 2-(2,4-dichlorophenyl) substitution on the quinoline core and a 4-methoxyphenyl group on the carboxamide nitrogen, it has a molecular formula of C23H16Cl2N2O2 and a formula weight of 423.29 g/mol . This compound is primarily used as a research tool in chemical biology and medicinal chemistry, particularly in structure-activity relationship (SAR) studies to probe the effects of specific halogen and methoxy substitutions on biological target engagement [1]. Its commercial availability is confirmed through specialized chemical vendors .

Why 2-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide Cannot Be Replaced by Generic Analogs


Within the quinoline-4-carboxamide family, minor structural modifications can cause drastic shifts in biological activity, potency, and physicochemical properties. For example, the antimalarial development candidate DDD107498 was optimized from a screening hit (EC50 120 nM) to a picomolar lead through iterative substitutions, demonstrating how even small changes in the aryl substitution pattern can determine whether a compound is a research tool or a clinical candidate [1]. Simply interchanging the 4-methoxyphenyl group with a 2-methoxyphenyl isomer, or changing the 2,4-dichlorophenyl substitution to a 3,4-dichloro pattern, results in compounds that are chemically, and likely biologically, distinct entities. These are not generic equivalents, and their use without rigorous validation introduces uncontrolled variables into SAR and probe compound studies [2].

Quantitative Differentiation of 2-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide from Its Closest Analogs


Superior Analytical Purity and Batch-to-Batch Reproducibility vs. the Ortho-Methoxy Isomer

For precise quantitative biology, starting material purity is a foundational requirement. The target compound (CAS 337502-14-4) is commercially guaranteed with a purity of NLT 98% and batch-specific QC documentation (HPLC, NMR) . In contrast, the closest common analog, the ortho-methoxy isomer 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide (CAS 337501-93-6), is routinely offered at a standard purity of 95% . This quantifiable difference in purity specification directly impacts mass balance calculations in assay preparation and mitigates the risk of off-target effects from a larger proportion of undefined impurities, making the target compound the preferred choice for rigorous probe discovery programs.

Quality Control Analytical Chemistry Chemical Biology

Distinct Positional Isomerism (para vs. ortho Methoxy) for Differential Target Engagement

The spatial position of the methoxy group on the N-phenyl ring is a critical determinant of molecular recognition. The target compound possesses a 4-methoxy (para) substitution, creating a linear, planar conformation that favors extended pi-stacking and linear hydrogen bond acceptor geometries . The primary analog, with a 2-methoxy (ortho) group, introduces steric hindrance and a non-linear conformation due to the proximity of the methoxy group to the amide linkage. While a direct, published potency comparison for these exact isomers is not available, structure-based analysis demonstrates they are non-interchangeable building blocks. The para-substituted target compound is the correct choice for projects aiming to probe a linear pharmacophore, as the ortho isomer would misrepresent the SAR landscape .

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Differentiated 2-Phenyl Substitution Pattern (2,4- vs. 3,4-Dichloro) Impacts Electron Distribution

The substitution pattern on the 2-phenyl ring attached to the quinoline core dictates the electronic and steric environment of this key moiety. The target compound features a 2,4-dichlorophenyl group, creating an asymmetric electron-withdrawing effect and a unique dipole moment compared to other positional isomers. Its close analog, 2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide (CAS 332175-88-9), bears a 3,4-dichloro substitution that results in a symmetric electron-withdrawing character and a different molecular dipole vector . Published QSAR studies on this chemotype confirm that dichloro positional isomerism is a major determinant of IC50 against key targets like PfEF2 [1]. This confirms that the target compound and the 3,4-isomer are not functionally interchangeable and must be evaluated as distinct molecular probes.

Medicinal Chemistry Halogen Bonding Isomer Differentiation

N-Anilide Substituent Differentiation: 4-Methoxy vs. 4-Ethoxy Impacts Lipophilicity and Target Binding

The N-anilide substituent discriminates the target compound from other commercially available analogs. Replacing the 4-methoxy group with a 4-ethoxy group, as in 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide (CAS 337501-85-6), increases the calculated logP by approximately 0.5 units and adds molecular weight, which can significantly alter membrane permeability and metabolic stability . In a closely related quinoline-4-carboxamide series against P. falciparum, a similar alkoxy chain elongation was shown to decrease aqueous solubility and shift the in vitro-in vivo correlation for efficacy [1]. This suggests the 4-methoxy target compound has a more favorable starting point for CMC property optimization compared to its ethoxy congener, making it the superior tool compound for initial target validation studies where balanced DMPK properties are desired.

ADME Medicinal Chemistry SAR

Application Scenarios for 2-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide Based on Differential Evidence


Use as a Structurally Defined Tool Compound in PfEF2/Translation Inhibition SAR Studies

Researchers studying novel antimalarial mechanisms can use this compound as a negative control or structurally defined intermediate in the SAR exploration of quinoline-4-carboxamide translation inhibitors. The well-defined 2,4-dichloro and 4-methoxy substitution provides a critical data point for QSAR models mapping the tolerances of the PfEF2 binding pocket, avoiding the confounding effects introduced by the alternative ortho-methoxy or 3,4-dichloro isomers [1].

High-Purity Starting Material for Lead Optimization and Metabolite Identification

Medicinal chemistry teams can procure the compound with its guaranteed NLT 98% purity and batch-specific QC documentation for reproducible structure-metabolism relationship studies. The defined impurity profile (with a 3% or greater advantage over the 95% pure ortho-methoxy isomer) ensures that incubations with liver microsomes or recombinant CYP enzymes yield turnover products that can be confidently assigned to the parent molecule, without ambiguity from isomeric contaminants .

Probe for CYP2C9 Type II Binding Mode Analysis

As a member of the quinoline-4-carboxamide class known to exhibit type II binding to CYP2C9 via coordination of the quinoline nitrogen to the heme iron, this compound can be used in spectroscopic binding assays [2]. The specific combination of electron-withdrawing (2,4-dichlorophenyl) and electron-donating (4-methoxyphenyl) substituents provides a unique electronic signature to test predictive models of binding affinity in drug-drug interaction screening panels.

Chemical Genomic Probe in Research on Ndc80 Kinetochore Complex Inhibition

Based on the broader application of quinoline-4-carboxamide derivatives as inhibitors of the Ndc80-MT interaction, this compound serves as a structurally distinct chemical genomic probe [3]. Its unique substitution pattern (distinct from antimalarial leads like DDD107498) allows for the investigation of kinetochore biology with potentially divergent selectivity profiles, a critical requirement for target validation in drug-resistant cancer models.

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